molecular formula C9H8O4 B1317024 3-Formyl-5-methoxybenzoic acid CAS No. 367519-88-8

3-Formyl-5-methoxybenzoic acid

Cat. No.: B1317024
CAS No.: 367519-88-8
M. Wt: 180.16 g/mol
InChI Key: DYXJFLKQBAPWDM-UHFFFAOYSA-N
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Description

3-Formyl-5-methoxybenzoic acid is an organic compound with the molecular formula C(_9)H(_8)O(_4) It is characterized by a formyl group (-CHO) and a methoxy group (-OCH(_3)) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-5-methoxybenzoic acid typically involves the formylation of 5-methoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl(_3)) as reagents. The reaction proceeds as follows:

    Formation of the Vilsmeier reagent: DMF reacts with POCl(_3) to form the Vilsmeier reagent.

    Formylation: The Vilsmeier reagent then reacts with 5-methoxybenzoic acid to introduce the formyl group at the meta position relative to the methoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group, resulting in 3-carboxy-5-methoxybenzoic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH(_2)OH) using reducing agents such as sodium borohydride (NaBH(_4)).

    Substitution: The methoxy group can be substituted by other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.

    Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-Carboxy-5-methoxybenzoic acid.

    Reduction: 3-Hydroxymethyl-5-methoxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Formyl-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl and methoxy groups.

    Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Formyl-5-methoxybenzoic acid depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, while the methoxy group can influence the reactivity of the aromatic ring. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

    3-Formylbenzoic acid: Lacks the methoxy group, which can significantly alter its chemical reactivity and biological activity.

    5-Methoxybenzoic acid:

    3-Formyl-4-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and uses.

Uniqueness: 3-Formyl-5-methoxybenzoic acid is unique due to the presence of both formyl and methoxy groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems that are not possible with similar compounds.

This detailed overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications

Properties

IUPAC Name

3-formyl-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXJFLKQBAPWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573090
Record name 3-Formyl-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367519-88-8
Record name 3-Formyl-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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